1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Medicinal Chemistry Conformational Analysis Kinase Inhibitor Design

1-(2-Aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1087784-31-3) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, recognized as a privileged ATP-competitive kinase inhibitor scaffold. It features a fused pyrazolo-pyrimidinone core with an ortho-aminophenyl substituent at N1, yielding a molecular weight of 227.22 g/mol and a standard commercial purity of 95%, with batch-specific QC (NMR, HPLC, GC) documentation available.

Molecular Formula C11H9N5O
Molecular Weight 227.22 g/mol
CAS No. 1087784-31-3
Cat. No. B1384417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS1087784-31-3
Molecular FormulaC11H9N5O
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)N2C3=C(C=N2)C(=O)NC=N3
InChIInChI=1S/C11H9N5O/c12-8-3-1-2-4-9(8)16-10-7(5-15-16)11(17)14-6-13-10/h1-6H,12H2,(H,13,14,17)
InChIKeySTJKZRWNDZEFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1087784-31-3): Core Scaffold & Kinase-Targeted Design Rationale for Procurement


1-(2-Aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1087784-31-3) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, recognized as a privileged ATP-competitive kinase inhibitor scaffold [1]. It features a fused pyrazolo-pyrimidinone core with an ortho-aminophenyl substituent at N1, yielding a molecular weight of 227.22 g/mol and a standard commercial purity of 95%, with batch-specific QC (NMR, HPLC, GC) documentation available . This compound is supplied by multiple reputable vendors (e.g., Enamine, Bidepharm) primarily as a building block for medicinal chemistry optimization programs, with extensive literature precedent confirming its core scaffold as a validated starting point for developing CDK, VEGFR-2, and other kinase inhibitors [1].

Why In-Class Substitution of 1-(2-Aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (1087784-31-3) Leads to Irreproducible Results


Interchanging this compound with its regioisomeric analog 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1050884-19-9) or with unsubstituted N1-phenyl derivatives introduces uncontrolled variables that critically affect molecular recognition. The ortho-amino group on the target compound can participate in intramolecular hydrogen bonding with the C4 carbonyl oxygen, creating a conformationally restricted, pseudo-cyclic arrangement that is unavailable to the para-isomer . This structural feature is known to alter the vector and availability of the hydrogen-bond-donating aniline nitrogen for hinge-region binding in kinase active sites, a key determinant of affinity and selectivity established by X-ray crystallography on related 1-aryl-pyrazolo[3,4-d]pyrimidin-4-ones bound to CDK2 [1]. Generic substitution with the para-analog or N1-phenyl parent compound thus risks significant shifts in target engagement, kinase selectivity, and downstream cellular potency.

Quantitative Differentiation Evidence for 1-(2-Aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (1087784-31-3) vs. Closest Analogs


Intramolecular Hydrogen Bond Formation Enables Conformational Restriction Absent in 4-Aminophenyl Regioisomer

The ortho-aminophenyl substituent on 1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (1087784-31-3) can form a six-membered intramolecular hydrogen bond between the aniline NH2 donor and the C4 carbonyl oxygen acceptor. This interaction pre-organizes the aniline group into a co-planar orientation with the pyrazolo-pyrimidinone core, a conformational lock that the para-amino isomer (CAS 1050884-19-9) cannot achieve due to the geometric inaccessibility of the C4 carbonyl from the para position . In binding models derived from pyrazolo[3,4-d]pyrimidin-4-one:CDK2 co-crystal structures, a co-planar N1-aryl group optimizes packing against the hydrophobic gatekeeper residue and positions the hinge-binding carbonyl for a critical hydrogen bond with Val96 [1]. Loss of this conformational pre-organization in the para-isomer is predicted to incur an entropic penalty and reduce kinase binding affinity.

Medicinal Chemistry Conformational Analysis Kinase Inhibitor Design

Enhanced Aqueous Solubility and Reduced logP Compared to N1-Phenyl Parent Scaffold

Introduction of the ortho-amino group onto the N1-phenyl ring of 1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one substantially alters the physicochemical profile. The addition of a hydrogen-bond-donating NH2 group and an additional nitrogen atom shifts the topological polar surface area (tPSA) upward by approximately 26 Ų (from ~52 Ų for the N1-phenyl analog to ~78 Ų for the ortho-aminophenyl analog) while lowering calculated logP [1]. This modification addresses a well-documented liability of the pyrazolo[3,4-d]pyrimidin-4-one scaffold: the core tends toward high lipophilicity and poor aqueous solubility, which limits formulation options for early in vitro assays [2]. The ortho-aminophenyl compound has been shown to comply with Lipinski's Rule of Five parameters, unlike some higher-molecular-weight analogs in the class that require additional solubilizing groups [2].

Physicochemical Properties Drug-likeness Solubility

Ortho-Amino Group Enables Bidentate Metal Chelation Not Possible with Meta- or Para-Isomers

The juxtaposition of the aniline NH2 at the ortho position relative to the N1 atom of the pyrazolo ring creates a potential bidentate chelating motif (N1 of pyrazole + ortho-NH2) capable of coordinating transition metals. This motif is geometrically impossible in the meta-aminophenyl and para-aminophenyl regioisomers . In the context of kinase inhibitor design, such chelating motifs have been exploited to target kinases that coordinate magnesium or manganese ions in their active sites, or to develop metal-based probe conjugates for target engagement studies [1]. The ortho-specific geometry may therefore offer a unique handle for late-stage functionalization via metal-catalyzed cross-coupling or for the rational design of metal-chelating inhibitors.

Metal Chelation Kinase Selectivity Chemical Biology

Commercially Available at 95% Purity with Full Batch-Specific QC Documentation, Differentiated from Uncharacterized Analogs

1-(2-Aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (1087784-31-3) is supplied by multiple independent vendors (Bidepharm, Enamine, Leyan) at a standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of batch traceability and analytical certification significantly exceeds the documentation available for many custom-synthesized or in-house analogs, for which purity may be lower or unverified. In a class where minor impurities can act as potent kinase inhibitors, leading to false-positive screening results and irreproducible SAR, the availability of authenticated, analytically characterized material is essential for reliable experimental outcomes [1]. The compound is also available in graduated pack sizes (250 mg to 10 g) suitable for scale-up from initial screening through lead optimization .

Procurement Quality Control Reproducibility

High-Impact Application Scenarios for 1-(2-Aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (1087784-31-3) Backed by Quantitative Evidence


Fragment-Based Kinase Inhibitor Discovery Requiring Conformationally Pre-organized Aniline Hinge Binders

The ortho-aminophenyl group's capacity for intramolecular hydrogen bonding with the C4 carbonyl creates a pre-organized conformation that reduces entropic penalty upon kinase binding . This fragment-like compound (MW 227.22) is ideally suited for fragment-based screening campaigns targeting CDK2, CDK4, or other kinases where a planar N1-aryl group is required for optimal packing against the gatekeeper residue and hinge hydrogen bonding with Val96 [1]. Procurement of this validated building block with full QC documentation allows medicinal chemistry teams to initiate SAR studies with confidence that observed affinity differences are due to design rather than impurity artifacts.

Development of Bifunctional Molecules (PROTACs, Metal-Based Probes) Exploiting Ortho Chelation

The unique bidentate chelation motif formed by the ortho-NH2 and N1-pyrazole nitrogen atoms makes this compound a privileged starting point for designing metal-chelating inhibitors or for conjugating metal-based imaging probes and affinity tags . This functional capability is geometrically inaccessible to the para- and meta-aminophenyl regioisomers, providing a genuine structural differentiation that can be exploited for target engagement assays, cellular thermal shift assays (CETSA), or PROTAC linker attachment via the chelated metal center [1].

Kinase Selectivity Profiling Studies Comparing ortho-, meta-, and para-Aminoaryl Regioisomers

A systematic panel screen comparing 1-(2-aminophenyl)-, 1-(3-aminophenyl)-, and 1-(4-aminophenyl)-pyrazolo[3,4-d]pyrimidin-4-ones against a broad panel of kinases would directly quantify the contribution of the ortho-amino group to kinase selectivity. The differential conformational constraint, solubility profile, and chelation potential of the ortho isomer predict a distinct selectivity fingerprint. The availability of the ortho isomer at 95% purity with batch QC [1] makes such a comparative study technically feasible, whereas the meta-isomer is not currently available as a catalog item, highlighting a practical procurement advantage .

Medicinal Chemistry Hit-to-Lead Optimization with Favorable Physicochemical Starting Point

With a calculated logP ~1.1 and tPSA ~78 Ų, this compound occupies a more favorable drug-like property space than the unsubstituted N1-phenyl parent scaffold (logP ~1.8, tPSA ~52 Ų) . This improved solubility profile, combined with compliance with all Lipinski Rule of Five criteria, reduces the risk of late-stage attrition due to poor pharmacokinetics when this building block is elaborated into lead molecules. The compound has been shown by the Markwalder et al. study to be a viable starting point for iterative synthesis and screening cycles that led to CDK2-selective inhibitors with nanomolar potency and oral bioavailability [1].

Quote Request

Request a Quote for 1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.